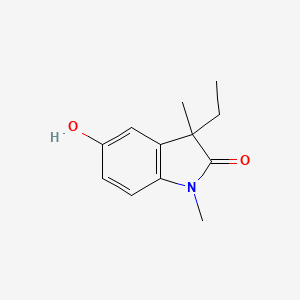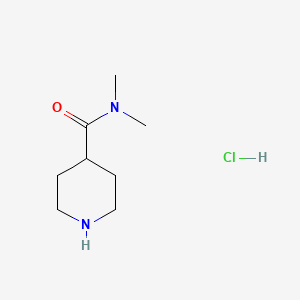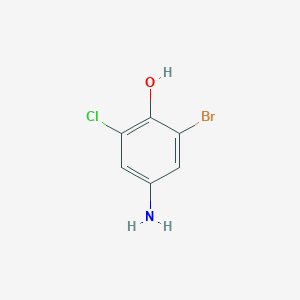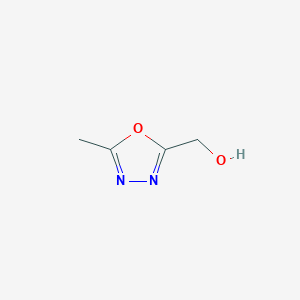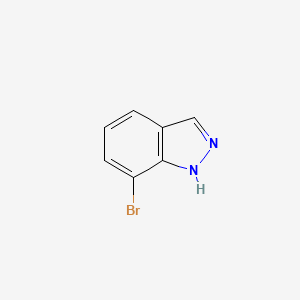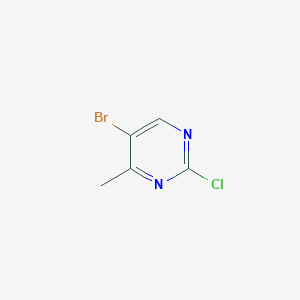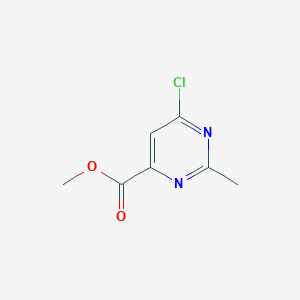
2-Bromo-4-methyl-3-nitropyridine
Overview
Description
2-Bromo-4-methyl-3-nitropyridine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a bromo group at the second position, a methyl group at the fourth position, and a nitro group at the third position on the pyridine ring. This structure makes it a versatile intermediate for further chemical modifications and reactions .
Synthesis Analysis
The synthesis of bromopyridine derivatives, including those similar to this compound, has been explored in the context of creating biaryl compounds through cross-coupling reactions. For instance, 3-nitro-4-bromopyridine derivatives have been successfully coupled with aryltrialkoxysilanes using a fluoride-promoted, Pd-catalyzed cross-coupling method. This approach is significant for the synthesis of complex molecules like antitumor antibiotics streptonigrin and lavendamycin .
Molecular Structure Analysis
The molecular structure of related bromo-nitropyridine compounds has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined, revealing the orientation of the bromine and nitro groups in relation to the pyridine ring. The hydrogen bonding and van der Waals interactions play a crucial role in the molecular arrangement within the crystal lattice .
Chemical Reactions Analysis
Bromopyridine derivatives are known to undergo various chemical reactions, including nucleophilic substitution and cross-coupling. For instance, 2-bromomethyl-3-nitropyridine reacts with aromatic amines to form arylaminomethyl derivatives and, under certain conditions, can lead to the formation of pyrazolo[4,3-b]pyridines. Such reactions demonstrate the reactivity of the bromo and nitro groups in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridine derivatives have been characterized through experimental and theoretical methods. Quantum chemical calculations, such as DFT, have been used to determine the vibrational frequencies, molecular geometry, and electronic properties of these compounds. Studies have also investigated their spectroscopic properties, including IR and Raman spectra, which correlate with their molecular structure . Additionally, the NLO behavior and thermodynamic properties have been assessed, providing insights into their potential applications in materials science .
Scientific Research Applications
Crystal Structure Analysis
One application of 2-Bromo-4-methyl-3-nitropyridine is in the study of crystal structures. For example, Hanuza et al. (2002) investigated the crystal structure and polarized vibrational spectra of 2‐bromo‐4‐nitropyridine N‐oxide, providing insights into its molecular arrangement and interactions within the crystal lattice. The study highlights how these molecular interactions influence the material's physical properties, which can be crucial for designing new materials with desired characteristics (Hanuza et al., 2002).
Vibrational Spectral Studies
Vibrational spectroscopy studies, such as those conducted by Balachandran et al. (2012), analyze the conformational stability and vibrational spectra of nitropyridines. These studies provide detailed information on the molecular vibrations that can be essential for understanding the chemical and physical behavior of compounds. Such research is vital for developing new materials and understanding their stability under different conditions (Balachandran et al., 2012).
Synthetic Chemistry Applications
This compound serves as a key intermediate in synthetic chemistry. Agosti et al. (2017) discussed its role in the synthesis of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation, emphasizing its utility in large-scale production. This example illustrates the compound's significance in industrial chemistry, particularly in the synthesis of complex molecules (Agosti et al., 2017).
Nucleophilic Substitution Reactions
The compound is also studied for its reactivity in nucleophilic substitution reactions. Yao et al. (2005) explored the reaction of 3-bromo-4-nitropyridine with amine, revealing unexpected nitro-group migration products. This research provides valuable insights into the reactivity and potential applications of nitropyridines in organic synthesis (Yao et al., 2005).
Mechanism of Action
The mechanism of action for the synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Safety and Hazards
Future Directions
Nitropyridines are important intermediates for the preparation of substituted pyridine intermediates useful in the synthesis of adenosine compounds and analogs thereof which are useful in treating hypertension and myocardial ischemia . They are also useful in the preparation of compounds that have been found to possess a high degree of anti-inflammatory, analgesic, and antipyretic activity . These compounds are therefore valuable in the treatment of arthritic and dermatological disorders or like conditions responsive to anti-inflammatory drugs .
properties
IUPAC Name |
2-bromo-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKMSPHPLXBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601337 | |
| Record name | 2-Bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23056-45-3 | |
| Record name | 2-Bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methyl-3-nitro-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



